BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This fully synthetic, fluorinated 1,2,3-triazole-4-carboxamide features a rigid 1,5-diphenyl-1H-1,2,3-triazole core linked to a para-fluorophenyl ring via a carboxamide bridge. With XLogP3 4.3 and TPSA 59.8 Ų, it maps onto Hoffmann-La Roche TAAR1 patent Markush structures, making it a tractable starting scaffold for CNS drug discovery targeting depression, anxiety, and ADHD. The para-fluoro substituent provides a distinct electronic profile (Hammett σp = 0.06) versus chloro, methoxy, or unsubstituted analogs—enabling rigorous SAR exploration. Procure alongside regioisomeric and halogen-variant analogs to eliminate scaffold-hopping confounders.

Molecular Formula C21H15FN4O
Molecular Weight 358.376
CAS No. 924819-97-6
Cat. No. B2911004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
CAS924819-97-6
Molecular FormulaC21H15FN4O
Molecular Weight358.376
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN4O/c22-16-11-13-17(14-12-16)23-21(27)19-20(15-7-3-1-4-8-15)26(25-24-19)18-9-5-2-6-10-18/h1-14H,(H,23,27)
InChIKeyUYKPTCCOTKLKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 924819-97-6): Core Structural Identity and Physicochemical Baseline for Procurement Screening


N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 924819-97-6, molecular formula C21H15FN4O, molecular weight 358.37 g/mol) is a fully synthetic, fluorinated 1,2,3-triazole-4-carboxamide derivative [1]. The compound features a 1,5-diphenyl-substituted 1H-1,2,3-triazole core linked via a carboxamide bridge to a para-fluorophenyl ring, yielding a rigid aromatic scaffold with computed XLogP3 of 4.3 and a topological polar surface area (TPSA) of 59.8 Ų [2]. It belongs to a broader class of 1H-1,2,3-triazole-4-carboxamides that have been investigated as PXR modulators, antimicrobial agents, and TAAR1 ligands in patent literature [3][4].

Why N-(4-Fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Generically Substituted: Positional Fluorine Effects and Scaffold Rigidity Constraints for Structure-Focused Procurement


Within the 1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide series, subtle changes to the N-phenyl carboxamide substituent alter physicochemical properties critical for target engagement. The para-fluoro substitution in CAS 924819-97-6 confers a distinct electronic character (Hammett σp = 0.06 for F) and hydrogen-bond acceptor capacity compared to ortho-fluoro, chloro, methoxy, or unsubstituted analogs, which in related triazole-4-carboxamide series (e.g., PXR antagonists) has been shown to modulate binding IC50 values by >10-fold [1]. The 1,5-diphenyl arrangement imposes a defined spatial orientation of the triazole core that cannot be replicated by 1-aryl-5-alkyl or 1-aryl-5-amino series [2]. Consequently, substituting this compound with a regioisomeric or differently N-substituted analog without experimental validation risks altering target selectivity, cellular permeability (as reflected in XLogP3: 4.3 vs. 3.8 for the methoxy analog), and metabolic stability profiles [3].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 924819-97-6) Relative to Closest Analogs


Para-Fluoro vs. Ortho-Fluoro Regioisomer: Physicochemical and Predicted Permeability Divergence for Cellular Assay Selection

CAS 924819-97-6 (para-fluoro) is regioisomeric with N-(2-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (ortho-fluoro, CAS 904814-12-6). While both share the molecular formula C21H15FN4O and molecular weight 358.37 g/mol, the para-substitution yields a linear molecular geometry with a larger dipole moment and reduced intramolecular hydrogen-bonding potential compared to the ortho isomer, where the fluorine can engage in weak intramolecular F···H–N interactions that alter the conformational ensemble [1]. In structurally related 1H-1,2,3-triazole-4-carboxamide PXR modulator series, a change from para- to ortho-substitution on the right-hand phenyl ring altered binding IC50 values from 0.65 μM to inactive (NA), demonstrating that positional isomerism is not functionally neutral [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Fluorine vs. Chlorine at the 4-Position: Electronic and Steric Differentiation Relevant to Halogen Bonding in Target Engagement

The 4-fluoro substituent in CAS 924819-97-6 can be compared with the 2-chloro analog N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 904813-35-0). Fluorine (van der Waals radius 1.47 Å, Pauling electronegativity 3.98) is substantially smaller and more electronegative than chlorine (van der Waals radius 1.75 Å, electronegativity 3.16). In the context of halogen bonding at protein active sites, the C–F···X interaction is geometrically and energetically distinct from C–Cl···X interactions, with fluorine acting as a weak hydrogen-bond acceptor (C–F···H–N distance typically 3.0–3.5 Å) while chlorine can participate in sigma-hole halogen bonding with carbonyl oxygens [1]. In the 1,2,3-triazole-4-carboxamide class, halogen identity and position strongly influence target selectivity, as demonstrated in the PXR antagonist series where 3-tert-butyl substitution was essential for activity while halogen substitutions elsewhere modulated potency [2].

Halogen Bonding Medicinal Chemistry Structure-Activity Relationships

TAAR1 Patent Class Membership: Differentiation from Generic Triazole-4-Carboxamide Screening Libraries via Trace Amine-Associated Receptor Ligand Potential

CAS 924819-97-6 falls within the generic Markush structure of Hoffmann-La Roche patent US 2015/0191458 A1, which claims triazole carboxamides of formula (I) where R1 is phenyl optionally substituted by halogen, for use as TAAR1 ligands in treating depression, anxiety disorders, bipolar disorder, ADHD, and schizophrenia [1]. The 1,5-diphenyl substitution pattern on the triazole core and the 4-fluorophenyl carboxamide moiety satisfy the structural requirements of this patent class. While the patent does not report individual compound IC50/Ki values for CAS 924819-97-6 specifically, the structural features differentiate it from generic 1H-1,2,3-triazole-4-carboxamide screening compounds that lack the requisite 1,5-diaryl substitution for this pharmacological profile [1]. In contrast, the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide series from Pokhodylo et al. (2021) targets antimicrobial activity and would not be expected to share this CNS-oriented TAAR1 pharmacology [2].

TAAR1 Neuropsychiatric Drug Discovery Patent Analysis

1,5-Diphenyl vs. 1-Aryl-5-Methyl Scaffold: Impact of C5 Substituent on Aromatic Planarity and Target Binding Conformation from Class-Level SAR

CAS 924819-97-6 possesses a 1,5-diphenyl substitution on the triazole core, which enforces a distinct conformational preference compared to 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides. The 5-phenyl group can engage in π–π stacking interactions with aromatic residues in protein binding pockets, a feature absent in the 5-methyl series. In the antimicrobial SAR from Pokhodylo et al. (2021), 5-methyl-1H-1,2,3-triazole-4-carboxamides (e.g., 4d, 4l, 4r) demonstrated potent antibacterial activity against S. aureus, while 5-amino and triazoloquinazoline series showed antifungal selectivity [1]. The 5-phenyl analog represents a distinct chemotype not evaluated in that study, and in the PXR antagonist series (Li et al., 2022), bulkier substituents at the position corresponding to the 5-substituent of the triazole (R3 position) were critical for modulating binding affinity (e.g., compound 44 with R3 = phenyl: binding IC50 = 0.17 μM vs. compound 39 with hydrogen: no measurable binding) [2]. By class-level inference, the 5-phenyl group in CAS 924819-97-6 is expected to confer stronger hydrophobic pocket occupancy than a 5-methyl or 5-amino substituent.

Scaffold Comparison Conformational Analysis Triazole Medicinal Chemistry

Evidence-Backed Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 924819-97-6)


CNS-Targeted Lead Discovery Leveraging TAAR1 Patent Class: Structural Starting Point for Neuropsychiatric Drug Design

CAS 924819-97-6's alignment with the Markush structure of the Hoffmann-La Roche TAAR1 patent (US 2015/0191458 A1) [1] positions it as a tractable starting scaffold for CNS drug discovery programs targeting trace amine-associated receptors. The 4-fluorophenyl carboxamide and 1,5-diphenyl substitution satisfy key structural elements claimed for treating depression, anxiety disorders, and ADHD. Medicinal chemistry teams can use this compound as a reference point for exploring SAR around the N-phenyl substituent while maintaining the 1,5-diphenyl triazole core that is critical for this patent class. The compound's moderate lipophilicity (XLogP3: 4.3) and TPSA of 59.8 Ų fall within ranges generally favorable for blood-brain barrier penetration, supporting its use in CNS-focused screening cascades [2].

Comparative Physicochemical Benchmarking of Halogenated Triazole-4-Carboxamide Libraries for Fragment-Based or Scaffold-Hopping Campaigns

The para-fluoro substitution in CAS 924819-97-6 provides a well-defined physicochemical reference point (XLogP3: 4.3, TPSA: 59.8 Ų, H-bond donor count: 1, H-bond acceptor count: 4) [2] for benchmarking against chloro, methoxy, and unsubstituted analogs in systematic scaffold-hopping or matched molecular pair analyses. As demonstrated in the PXR antagonist series by Li et al. (2022), substituent changes at the N-phenyl position can shift binding IC50 values by more than an order of magnitude, and halogen position (para vs. ortho vs. meta) critically affects target engagement in triazole-4-carboxamide chemotypes [3]. Procuring this compound alongside its regioisomeric and halogen-variant analogs enables rigorous SAR exploration without confounding variables from scaffold changes.

Antimicrobial Screening with 5-Phenyl vs. 5-Methyl Differentiation: Evaluating the Contribution of Extended Aromaticity to Antibacterial Activity

The 1,5-diphenyl substitution in CAS 924819-97-6 distinguishes it from the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide series that showed potent anti-S. aureus activity (compound 4l: 50% growth inhibition at 1 μM) in the study by Pokhodylo et al. (2021) [4]. For antimicrobial discovery programs, testing this compound in parallel with 5-methyl analogs can reveal whether the 5-phenyl group enhances activity through additional hydrophobic contacts or π-stacking with bacterial targets, or whether the increased bulk is detrimental. Such comparative profiling addresses a knowledge gap: no 5-phenyl-1,2,3-triazole-4-carboxamides were included in the Pokhodylo et al. antimicrobial SAR study, and their activity against the seven-pathogen panel remains unknown.

Computational Chemistry and Molecular Docking Studies Requiring a Rigid, Well-Characterized Triazole Scaffold

With a well-defined 3D structure, computed physicochemical properties, and a rigid 1,5-diphenyl triazole core (rotatable bond count: 4, defined atom stereocenter count: 0) [2], CAS 924819-97-6 is suitable for computational docking studies against targets where triazole-containing ligands have shown activity, including PXR (Li et al., 2022) [3] and TAAR1 (Galley et al., 2015) [1]. Its structural simplicity—lacking undefined stereocenters or conformational ambiguity beyond the rotatable amide bond—makes it an efficient candidate for virtual screening validation and binding mode hypothesis generation prior to investing in synthesis of more complex analogs.

Quote Request

Request a Quote for N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.